methyl 2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate methyl 2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 951497-24-8
VCID: VC11915352
InChI: InChI=1S/C19H14F2N2O4S/c1-27-19(26)16-17(25)11-4-2-3-5-13(11)23-18(16)28-9-15(24)22-14-7-6-10(20)8-12(14)21/h2-8H,9H2,1H3,(H,22,24)(H,23,25)
SMILES: COC(=O)C1=C(NC2=CC=CC=C2C1=O)SCC(=O)NC3=C(C=C(C=C3)F)F
Molecular Formula: C19H14F2N2O4S
Molecular Weight: 404.4 g/mol

methyl 2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS No.: 951497-24-8

Cat. No.: VC11915352

Molecular Formula: C19H14F2N2O4S

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate - 951497-24-8

Specification

CAS No. 951497-24-8
Molecular Formula C19H14F2N2O4S
Molecular Weight 404.4 g/mol
IUPAC Name methyl 2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C19H14F2N2O4S/c1-27-19(26)16-17(25)11-4-2-3-5-13(11)23-18(16)28-9-15(24)22-14-7-6-10(20)8-12(14)21/h2-8H,9H2,1H3,(H,22,24)(H,23,25)
Standard InChI Key UDMJPJNRKGDQNL-UHFFFAOYSA-N
SMILES COC(=O)C1=C(NC2=CC=CC=C2C1=O)SCC(=O)NC3=C(C=C(C=C3)F)F
Canonical SMILES COC(=O)C1=C(NC2=CC=CC=C2C1=O)SCC(=O)NC3=C(C=C(C=C3)F)F

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s molecular formula is C₁₉H₁₄F₂N₂O₄S, with a molecular weight of 404.4 g/mol . Key structural components include:

  • A 4-oxo-1,4-dihydroquinoline core, which confers rigidity and planar geometry.

  • A methyl carboxylate group at position 3, enhancing solubility and enabling esterase-mediated activation.

  • A sulfanyl bridge at position 2, linked to a carbamoyl methyl group substituted with a 2,4-difluorophenyl ring. Fluorine atoms at positions 2 and 4 improve metabolic stability and membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₄F₂N₂O₄S
Molecular Weight404.4 g/mol
SMILESCOC(=O)C1=C(NC2=CC=CC=C2C1=O)SCC(=O)NC3=C(C=C(C=C3)F)F
IUPAC NameMethyl 2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate
logP (Predicted)~2.5–3.0

Synthesis Pathways

General Strategy

The synthesis of this compound likely involves multi-step reactions, as inferred from analogous quinoline derivatives :

  • Quinoline Core Formation: Cyclization of aniline derivatives with β-ketoesters to construct the 4-oxo-1,4-dihydroquinoline scaffold.

  • Sulfanyl Group Introduction: Thiolation at position 2 using sulfur-containing reagents (e.g., thiourea or mercaptoacetic acid).

  • Carbamoylation: Reaction of the sulfanyl intermediate with 2,4-difluorophenyl isocyanate or chloroacetyl chloride followed by amination.

Table 2: Example Synthesis Steps for Analogous Compounds

StepReactionReagents/ConditionsYieldSource
1CyclizationEthyl acetoacetate, H₂SO₄, Δ75%
2S-MethylationCH₃I, K₂CO₃, DMF82%
3Carbamoyl Coupling2,4-Difluoroaniline, EDC, DCM65%

Biological Activities and Mechanisms

Key Findings from Analogous Compounds:

  • NF-κB Inhibition: A related 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative (13a) suppressed LPS-induced IL-6 and TNF-α production by blocking NF-κB nuclear translocation .

  • Cytotoxicity: Quinoline-3-carboxylates exhibit IC₅₀ values in the low micromolar range against cancer cell lines (e.g., HepG2, MCF-7) .

Antimicrobial Activity

The sulfanyl-carbamoyl group may disrupt bacterial cell wall synthesis or efflux pumps. A patent (US4822801A) highlights similar 4-oxo-quinoline-3-carboxylic acid derivatives as broad-spectrum antibacterials .

Applications and Future Directions

Therapeutic Applications

  • Inflammatory Diseases: Potential use in sepsis or acute lung injury (ALI) due to NF-κB inhibition .

  • Oncology: As a kinase inhibitor or topoisomerase poison in combination therapies .

Research Tools

  • Fluorescent Probes: The quinoline core could be modified for use in cellular imaging .

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